N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine
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Overview
Description
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine is a chemical compound that features a pyrazine ring substituted with cyclobutylmethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine typically involves the reaction of 2-chloropyrazine with cyclobutylmethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are used to isolate the pure compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N,6-dimethylpyrazin-2-amine
- N-(cyclopentylmethyl)-N,6-dimethylpyrazin-2-amine
- N-(cyclohexylmethyl)-N,6-dimethylpyrazin-2-amine
Uniqueness
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N,6-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-6-12-7-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMGIYFZBGTEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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